Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-
Overview
Description
Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is a brominated aromatic compound with the molecular formula C12H3Br7O. This compound is characterized by the presence of multiple bromine atoms attached to the benzene ring, making it a highly brominated derivative of benzene. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- typically involves the bromination of benzene derivatives. One common method is the bromination of 1,2,3,5-tetrabromobenzene with 2,4,6-tribromophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent over-bromination and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reactions are carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include less brominated benzene derivatives.
Scientific Research Applications
Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other brominated aromatic compounds and as a reagent in organic synthesis.
Biology: In studies related to the effects of brominated compounds on biological systems and their potential use as bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Used in the production of flame retardants and other industrial chemicals due to its high bromine content.
Mechanism of Action
The mechanism of action of Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites in biological molecules, leading to inhibition or activation of specific pathways. The compound’s high bromine content also contributes to its ability to disrupt cellular processes and induce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4,5-Tetrabromobenzene
- 2,3,5,6-Tetrabromobenzene
- Hexabromobenzene
- 1,2,4,5-Tetrabromo-3-(2,4,6-tribromophenoxy)benzene
Uniqueness
Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is unique due to its specific arrangement of bromine atoms and the presence of the tribromophenoxy group. This unique structure imparts distinct chemical properties, making it valuable in various research applications. Compared to other similar compounds, it offers a higher degree of bromination and a different reactivity profile, which can be advantageous in specific chemical and biological studies.
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDCZVAQPRXHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448655 | |
Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117948-63-7 | |
Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117948637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',6,6'-HEPTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U2YS376C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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